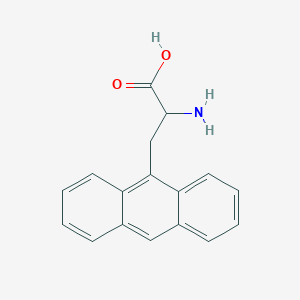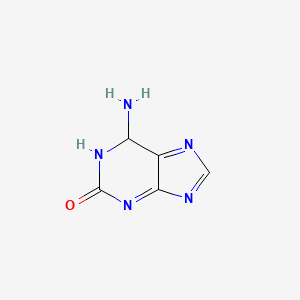
1,4,6-Tribromoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Tribromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1,4,6-tribromoisoquinoline typically involves the bromination of isoquinoline. One common method is the bromination of isoquinoline hydrochloride with bromine in nitrobenzene, which yields high amounts of brominated products . This reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial production methods for such compounds often involve large-scale bromination reactions using similar reagents and conditions but optimized for efficiency and yield. The use of catalysts and advanced reaction setups can further enhance the production process.
Chemical Reactions Analysis
1,4,6-Tribromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to remove bromine atoms, leading to the formation of less brominated isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically use palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted isoquinolines.
Scientific Research Applications
1,4,6-Tribromoisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in various organic synthesis reactions.
Biology and Medicine: Brominated isoquinolines, including this compound, are studied for their potential biological activities. They can serve as lead compounds in the development of new pharmaceuticals.
Industry: The compound is used in the development of materials with specific properties, such as flame retardants or polymers with enhanced stability.
Mechanism of Action
The mechanism of action of 1,4,6-tribromoisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects.
In chemical reactions, the bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
Comparison with Similar Compounds
1,4,6-Tribromoisoquinoline can be compared with other brominated isoquinolines and quinolines:
1,3,5-Tribromoisoquinoline: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
4-Bromoquinoline: A brominated derivative of quinoline, used in similar applications but with different chemical properties due to the position of the bromine atom.
1,4-Dibromoisoquinoline:
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives.
Properties
Molecular Formula |
C9H4Br3N |
|---|---|
Molecular Weight |
365.85 g/mol |
IUPAC Name |
1,4,6-tribromoisoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-5-1-2-6-7(3-5)8(11)4-13-9(6)12/h1-4H |
InChI Key |
NLIMWHGCYJKAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)





![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![ethyl (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B15132583.png)



![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
![rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15132628.png)
